

# An In-depth Technical Guide to the Mechanism of Action of ARM165

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## Compound of Interest

Compound Name: ARM165

Cat. No.: B15619399

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## Executive Summary

**ARM165** is a novel heterobifunctional molecule identified as a potent and specific degrader of the p110 $\gamma$  catalytic subunit of phosphoinositide 3-kinase (PI3K $\gamma$ ), encoded by the PIK3CG gene. Operating through a proteolysis-targeting chimera (PROTAC) mechanism, **ARM165** recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of PIK3CG. This targeted degradation leads to the sustained inhibition of the PI3K $\gamma$ -Akt signaling pathway, which has been identified as a critical dependency in certain subtypes of acute myeloid leukemia (AML). By ablating a key survival signal, **ARM165** demonstrates significant anti-leukemic activity, both as a single agent and in combination with existing therapies, presenting a promising therapeutic strategy for this hematologic malignancy.

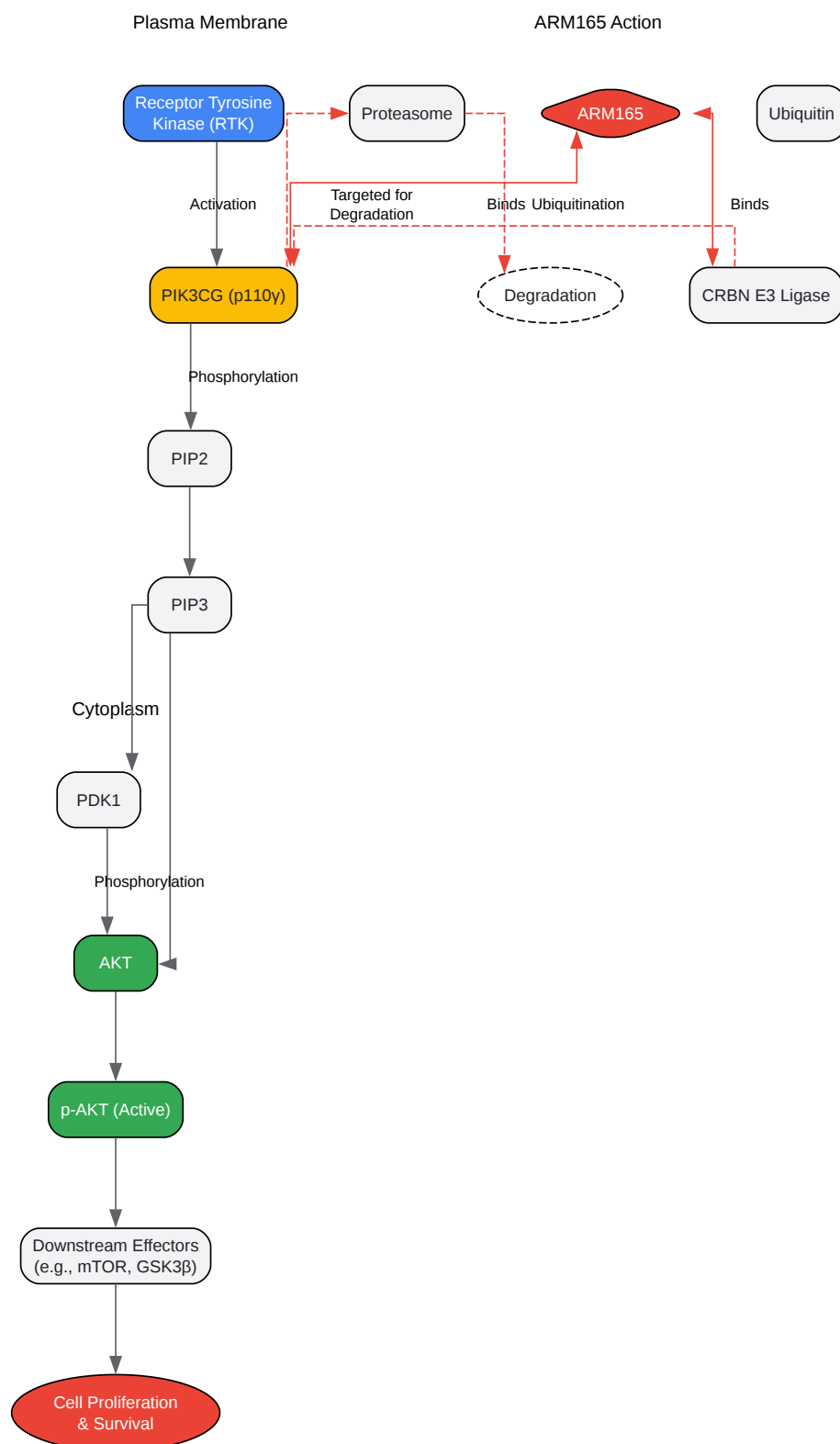
## Core Mechanism of Action: Targeted Degradation of PIK3CG

The primary mechanism of action of **ARM165** is the induced degradation of its target protein, PIK3CG. This is achieved through the formation of a ternary complex between PIK3CG, **ARM165**, and the CRBN E3 ubiquitin ligase. **ARM165** acts as a molecular bridge, with one end binding to PIK3CG and the other, a pomalidomide-like ligand, binding to CRBN.

This proximity, induced by the ternary complex, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of PIK3CG. The resulting polyubiquitinated PIK3CG is then recognized and degraded by the 26S proteasome. The degradation of PIK3CG effectively removes the protein from the cell, leading to a durable and profound inhibition of its downstream signaling pathway, in contrast to the transient and often incomplete inhibition achieved by small-molecule inhibitors.

## Signaling Pathway

The degradation of PIK3CG by **ARM165** results in the disruption of the PI3Ky-Akt signaling cascade. In susceptible AML cells, this pathway is crucial for maintaining cell survival and proliferation. The key steps in this pathway and the point of intervention by **ARM165** are illustrated below.



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Caption: Mechanism of action of **ARM165** leading to PIK3CG degradation.

## Quantitative Data

The efficacy of **ARM165** has been characterized by its ability to induce the degradation of PIK3CG and inhibit the proliferation of AML cells. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Degradation of PIK3CG by **ARM165**

Cell Line	DC50 (nM)	Dmax (%)	Time Point (hours)
MOLM-13	50-100	>90	24
OCI-AML3	50-100	>90	24

DC50: The concentration of **ARM165** required to induce 50% of the maximal degradation of PIK3CG. Dmax: The maximal percentage of PIK3CG degradation achieved.

Table 2: In Vitro Anti-proliferative Activity of **ARM165**

Cell Line	IC50 (nM)	Assay Duration (days)
MOLM-13	~100	5
OCI-AML3	~100	5
THP-1	~100	5

IC50: The concentration of **ARM165** that inhibits cell proliferation by 50%.

### Binding Affinities (Kd)

While specific Kd values for the binding of **ARM165** to PIK3CG and CRBN have not been publicly disclosed in the primary literature, the potent DC50 values in the nanomolar range suggest high-affinity interactions within the ternary complex.

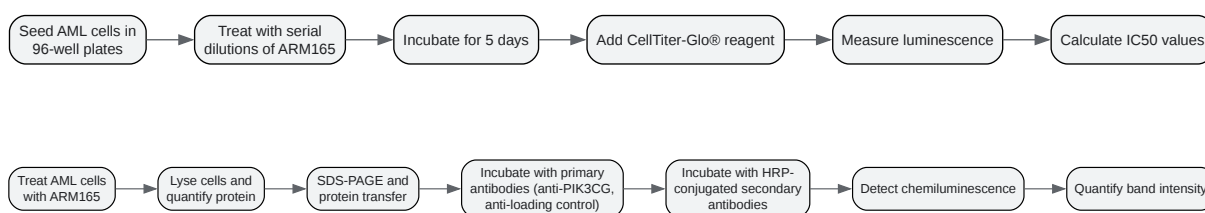
## Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of **ARM165**.

## Cell Viability Assay

This protocol is used to determine the effect of **ARM165** on the proliferation of AML cell lines.

### Workflow Diagram



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